molecular formula C25H40NOP B12517622 Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)- CAS No. 680218-51-3

Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-

Cat. No.: B12517622
CAS No.: 680218-51-3
M. Wt: 401.6 g/mol
InChI Key: MBKWFWPWZWKJNG-UHFFFAOYSA-N
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Description

Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-: is a complex organic compound that belongs to the class of benzamides Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For the specific compound Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)-, the synthesis may involve the following steps:

    Condensation Reaction: The reaction between benzoic acid and the appropriate amine under acidic or basic conditions.

    Phosphination: Introduction of the dicyclohexylphosphino group through a phosphination reaction, often using a phosphine reagent.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of benzamide derivatives often employs scalable methods that ensure high yield and purity. These methods may include:

    Batch Reactors: Large-scale batch reactors are used to carry out the condensation and phosphination reactions.

    Continuous Flow Reactors: Continuous flow reactors offer advantages in terms of reaction control and scalability.

    Catalysis: The use of catalysts, such as Lewis acids or transition metal complexes, can enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide derivatives can undergo oxidation reactions, often leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert benzamides to amines or other reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups into the benzamide structure.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) can facilitate hydrogenation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)- is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.

Biology: In biological research, benzamide derivatives are studied for their potential as enzyme inhibitors and therapeutic agents. They may interact with specific enzymes or receptors, leading to biological effects.

Medicine: Benzamide derivatives have shown promise in medicinal chemistry as potential drugs for treating various diseases. Their ability to inhibit specific enzymes or pathways makes them attractive candidates for drug development.

Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, coatings, and other materials. Their chemical stability and reactivity make them valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The dicyclohexylphosphino group may play a crucial role in binding to metal centers in catalytic processes, enhancing the compound’s reactivity and selectivity. The specific pathways involved depend on the application and the target molecule.

Comparison with Similar Compounds

    Benzamide: A simpler benzamide derivative without the dicyclohexylphosphino group.

    N-Phenylbenzamide: Another benzamide derivative with a phenyl group attached to the nitrogen atom.

    N,N-Dimethylbenzamide: A benzamide derivative with two methyl groups attached to the nitrogen atom.

Uniqueness: Benzamide, 2-(dicyclohexylphosphino)-N,N-bis(1-methylethyl)- is unique due to the presence of the dicyclohexylphosphino group, which imparts distinct chemical properties and reactivity. This group enhances its ability to form stable complexes with transition metals, making it valuable in catalysis and coordination chemistry.

Properties

CAS No.

680218-51-3

Molecular Formula

C25H40NOP

Molecular Weight

401.6 g/mol

IUPAC Name

2-dicyclohexylphosphanyl-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C25H40NOP/c1-19(2)26(20(3)4)25(27)23-17-11-12-18-24(23)28(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h11-12,17-22H,5-10,13-16H2,1-4H3

InChI Key

MBKWFWPWZWKJNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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